

comparative analysis of platinum (II) and gold (I) complexes in catalytic applications.

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A Comparative Guide to Platinum(II) and Gold(I) Complexes in Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic transformations is a cornerstone of modern organic synthesis, with significant implications for drug discovery and materials science. Among the array of available catalysts, complexes of platinum(II) and gold(I) have emerged as exceptionally potent activators of unsaturated carbon-carbon bonds. Both metals function as carbophilic π -acids, yet they often exhibit distinct reactivity, selectivity, and functional group tolerance. This guide provides an objective, data-driven comparison of their catalytic performance in two key transformations: the cycloisomerization of enynes and the hydration of alkynes.

Overview of Catalytic Activity

Both platinum(II) and gold(I) complexes excel at activating alkynes toward nucleophilic attack. This shared mechanistic foundation makes them powerful tools for constructing complex molecular architectures.^[1] However, subtle electronic differences, stemming in part from significant relativistic effects in gold, lead to divergent catalytic behaviors.^[2] Gold(I) catalysts are generally considered more reactive, often promoting reactions under milder conditions and with lower catalyst loadings compared to their platinum(II) counterparts.^[3] Conversely, platinum(II) can offer unique selectivity and, in some cases, catalyze transformations that are not readily achieved with gold.^{[4][5]}

Comparative Performance Data

The following tables summarize quantitative data for the catalytic performance of representative platinum(II) and gold(I) complexes in enyne cycloisomerization and alkyne hydration reactions. The Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst, and the Turnover Frequency (TOF) is the TON per hour, providing a measure of catalyst speed and efficiency.

Enyne Cycloisomerization

Enyne cycloisomerization is a powerful reaction for the synthesis of carbo- and heterocyclic frameworks. Both Pt(II) and Au(I) are effective catalysts, though they can lead to different product distributions and require different conditions.

Substrate	Catalyst	Loading (mol %)	Solvent	Temp. (°C)	Time (h)	Yield (%)	TON	TOF (h ⁻¹)	Ref.
1,5-Enyne (Terminal Alkyne)	AuCl	1	CH ₂ Cl ₂	25	1	95	95	95	[6]
1,5-Enyne (Internal Alkyne)	PtCl ₂	5	Toluene	80	3	91	18.2	6.1	[6]
1,6-Enyne (Hydroxylated)	PtCl ₂	5	Dioxane	100	0.5	81	16.2	32.4	[7]
1,6-Enyne (Hydroxylated)	(PPh ₃) AuCl/AuSbF ₆	5	CH ₂ Cl ₂	0	0.5	84	16.8	33.6	[7]
1,5-Enyne (Pivalate)	PtCl ₂	10	Toluene	80	12	75 (Major product: no migration)	7.5	0.6	[4]
1,5-Enyne	[IPrAu(NCMe)]	5	CH ₂ Cl ₂	20	0.5	92 (Major	18.4	36.8	[4]

(Pivalate)
SbF₆

product:
migration)

Analysis: The data indicates that Au(I) catalysts can be significantly more active (higher TOF) and efficient (lower catalyst loading) than Pt(II) catalysts for certain enyne cycloisomerizations, often proceeding at room temperature or below.^[6]^[7] Furthermore, the choice of metal can fundamentally alter the reaction outcome, as seen in the pivalate-substituted 1,5-enyne where Pt(II) and Au(I) yield different constitutional isomers as the major product.^[4]

Alkyne Hydration

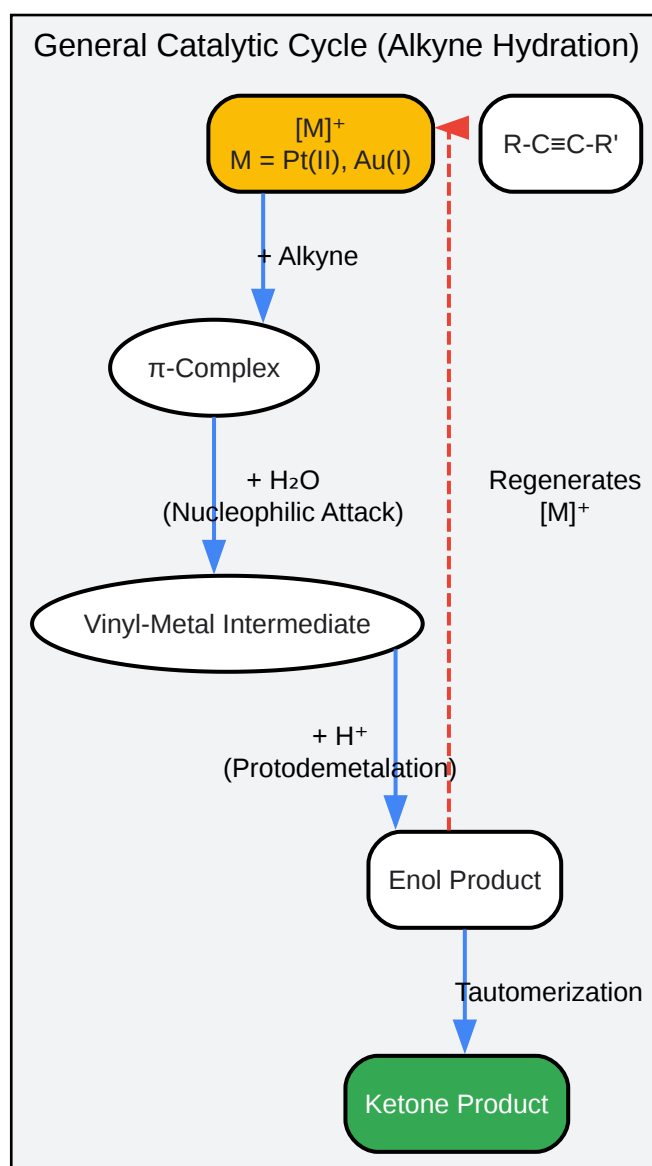
The hydration of alkynes is an atom-economical method for synthesizing ketones and aldehydes. While historically catalyzed by toxic mercury(II) salts, both Pt(II) and Au(I) complexes have emerged as highly effective and less toxic alternatives.^[8]

Substrate	Catalyst	Loading (mol %)	Solvent	Temp. (°C)	Time (h)	Yield (%)	TON	TOF (h ⁻¹)	Ref.
Phenyl acetylene	IPrAuCl/AgBF ₄	1	1,2-DCE	25	24	95	95	4.0	[9]
1-Octyne	PtCl ₄ /CO	2	aq. Glyme	108	20	85	42.5	2.1	[10]
1-Dodecyne	AuCl	2	Methanol	65	~3	>95	>47.5	>15.8	[11]
Terminal Alkynes (General)	[(IPr)AuCl]	0.5-2	Dioxane/H ₂ O	80	1-12	85-98	42.5 - 196	3.5 - 196	[12]

Analysis: Gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, are highly efficient for alkyne hydration, operating under acid-free conditions with low catalyst loadings.[9][12] Platinum-based systems can also be effective but may require more forcing conditions, such as elevated temperatures and pressures, to achieve comparable results.[10]

Mechanistic Considerations & Divergent Reactivity

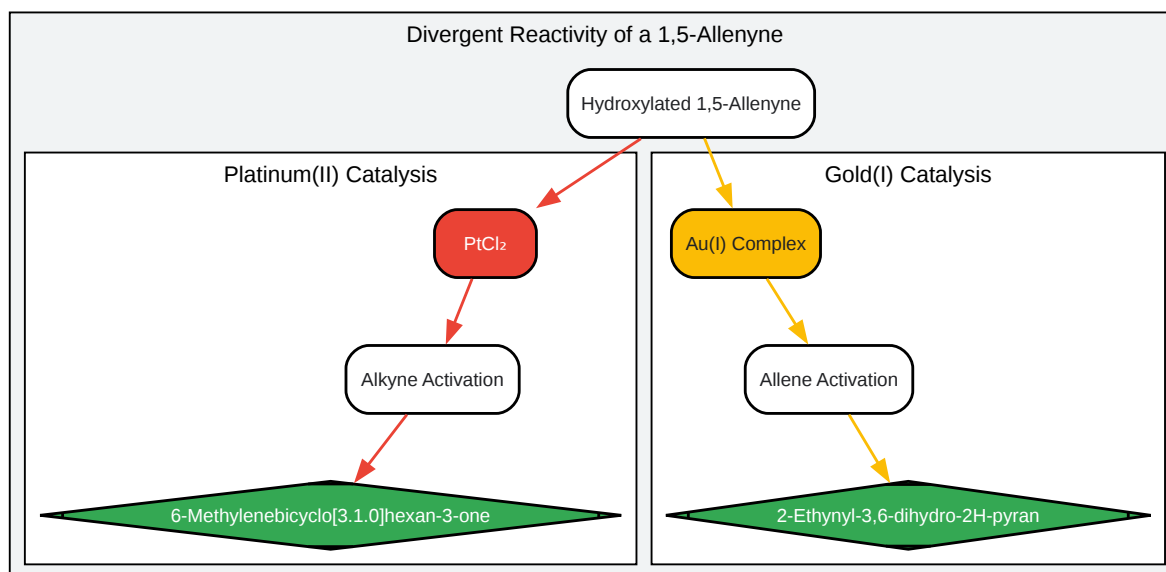
The primary catalytic cycle for both metals involves the π -activation of the alkyne, which renders it susceptible to nucleophilic attack. The resulting vinyl-metal intermediate is then typically protonated to release the enol product, which tautomerizes to the final carbonyl compound, regenerating the active catalyst.



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Caption: General catalytic cycle for alkyne activation and hydration by Pt(II) or Au(I).

A compelling example of divergent reactivity is observed in the cycloisomerization of hydroxylated 1,5-allenynes. Here, the choice of metal dictates which unsaturated moiety is activated, leading to completely different molecular scaffolds from the same starting material.^[5] Platinum(II) chloride selectively activates the alkyne, triggering an attack from the allene to form a bicyclo[3.1.0]hexanone derivative. In stark contrast, gold(I) catalysts activate the allene, leading to a nucleophilic attack by the hydroxyl group to furnish a dihydropyran ring system.^[5]



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Caption: Metal-controlled selectivity in the cycloisomerization of a 1,5-allenynes.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for evaluating and implementing catalytic methods. Below are representative procedures for enyne cycloisomerization and alkyne hydration.

Protocol: Gold(I)-Catalyzed 1,6-Enyne Cycloisomerization

This protocol is adapted from a general procedure for the cycloisomerization of 1,6-enynes using a [JohnPhosAu(I)] complex.^[13]

Materials:

- 1,6-Enyne substrate
- [JohnPhosAu(NCMe)]SbF₆ catalyst
- Dichloromethane (CH₂Cl₂), anhydrous
- Triethylamine (quenching agent)
- Inert atmosphere supplies (e.g., Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
- Silica gel for chromatography

Procedure:

- Under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq, 400 μmol) to a dry Schlenk flask equipped with a magnetic stir bar.
- Dissolve the substrate in anhydrous dichloromethane (4 mL).
- To the stirred solution at 23 °C, add the gold(I) catalyst, [JohnPhosAu(NCMe)]SbF₆ (0.02 eq, 8.0 μmol).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion (typically 30 minutes to a few hours), quench the reaction by adding one drop of triethylamine.
- Remove the solvent under reduced pressure (rotary evaporation).
- Purify the crude residue by column chromatography on silica gel to isolate the desired cyclized product.

Protocol: Platinum-Catalyzed Hydration of a Terminal Alkyne

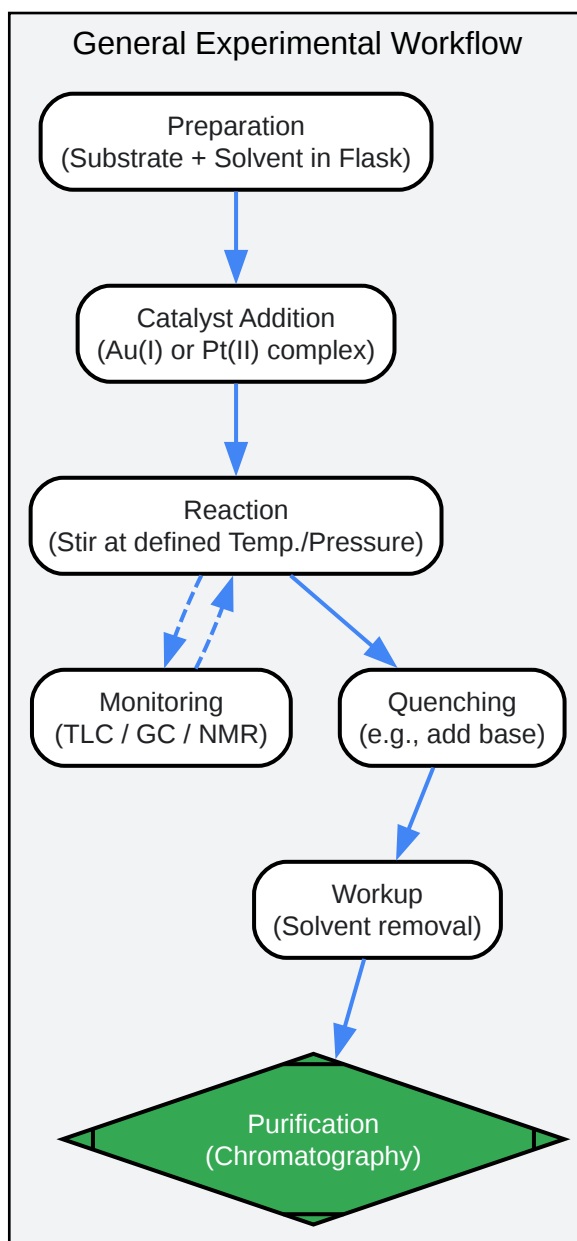
This protocol is adapted from a procedure for the hydration of alkynes using a Pt(IV) precatalyst under CO pressure, which is believed to form the active Pt(II) species in situ.^[10]

Materials:

- Terminal alkyne substrate (e.g., 1-Octyne)
- Platinum(IV) chloride (PtCl₄)
- 1,2-Dimethoxyethane (Glyme), 92% aqueous solution
- Carbon Monoxide (CO) gas, high purity
- High-pressure autoclave with stirring and heating capabilities

Procedure:

- Place a solution of PtCl₄ (0.02 eq, 0.15 mmol) in 2 mL of 92% aqueous glyme into the high-pressure autoclave.
- Add the alkyne substrate (1.0 eq, 7.5 mmol) to the vessel.
- Seal the autoclave and flush the system three times with carbon monoxide gas.
- Pressurize the autoclave to 200 psi with carbon monoxide.
- Place the autoclave in a pre-heated oil bath at 108 °C.
- Stir the reaction mixture vigorously (350-400 rpm) for the required time (e.g., 20 hours).
- After the reaction period, cool the autoclave to room temperature and carefully vent the CO pressure in a fume hood.
- Transfer the reaction mixture and concentrate it under reduced pressure to remove the solvent and unreacted starting material.
- Purify the resulting crude ketone by distillation or column chromatography.



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Caption: A generalized workflow for a laboratory-scale catalytic experiment.

Conclusion

Both platinum(II) and gold(I) complexes are indispensable tools in modern catalysis, particularly for the functionalization of alkynes and related π -systems.

- Gold(I) complexes often provide superior activity, allowing for transformations under exceptionally mild conditions with high efficiency and turnover frequencies. Their selectivity can be finely tuned through the choice of ligands and counterions.
- Platinum(II) complexes, while sometimes requiring more forcing conditions, offer a complementary reactivity profile. They can provide access to unique products not attainable with gold catalysts and demonstrate excellent performance in specific applications like hydrosilylation and certain cycloisomerizations.^[4]^[14]

The choice between a platinum(II) and a gold(I) catalyst is therefore not a matter of inherent superiority but is dictated by the specific substrate, the desired transformation, and the required reaction conditions. A thorough understanding of their distinct mechanistic tendencies allows researchers to harness their respective strengths to achieve the desired molecular complexity with precision and efficiency.

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